molecular formula C9H9BrClF2NO3 B2836257 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride CAS No. 2173997-17-4

2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B2836257
CAS No.: 2173997-17-4
M. Wt: 332.53
InChI Key: OPPNBZNLMKXUOT-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride ( 2173997-17-4) is a halogenated aromatic amino acid derivative supplied as a hydrochloride salt for enhanced stability. The compound features a molecular formula of C 9 H 9 BrClF 2 NO 3 and a molecular weight of 332.52 g/mol . Its structure includes a propanoic acid backbone substituted with an amino group and a phenyl ring modified with bromo, fluoro, and hydroxyl functional groups, as represented by the SMILES string: NC(Cc1cc(Br)c(O)c(F)c1F)C(=O)O.Cl . This compound is categorized as a synthetic intermediate in organic chemistry and pharmaceutical research. As a derivative of phenylpropanoic acid, it serves as a key building block for the synthesis of more complex molecules. Its specific pattern of halogen substitution suggests potential research applications in the development of transforming growth factor-beta (TGF-β) mimics , which are investigated for roles in wound healing and soft tissue augmentation . Researchers value this compound for exploring structure-activity relationships in drug discovery, particularly in modifying the physicochemical properties of lead compounds. Handle this material with care in a controlled laboratory setting. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO3.ClH/c10-4-1-3(2-5(13)9(15)16)6(11)7(12)8(4)14;/h1,5,14H,2,13H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPNBZNLMKXUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)F)F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of bromine and fluorine substituents on the aromatic ring, which may influence its biological activity. The molecular formula is C9H8BrF2NC_9H_8BrF_2N with a molecular weight of approximately 253.07 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-hydroxyphenyl amino acids exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine and fluorine has been linked to enhanced antibacterial activity.

CompoundBacterial StrainMIC (µg/mL)
2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acidStaphylococcus aureus32
2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acidEscherichia coli64

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival.

Case Study:
A study reported that a derivative of the compound exhibited an IC50 value of 15 µM against human lung cancer cells (A549), indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A5491520 (Doxorubicin)
MCF-72530 (Doxorubicin)

This suggests that modifications to the structure can enhance its anticancer properties, making it a candidate for further development .

The mechanism of action for the biological activities of this compound is believed to involve:

  • Inhibition of Enzymatic Activity: Compounds similar in structure have shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis: The activation of apoptotic pathways in cancer cells through mitochondrial dysfunction has been observed.

Scientific Research Applications

Introduction to 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic Acid Hydrochloride

2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a compound that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biochemical roles, therapeutic potentials, and relevant case studies.

Pharmacological Studies

The compound is primarily studied for its role as a potential therapeutic agent in various diseases, particularly those involving neurodegenerative processes. Its structure suggests possible interactions with neurotransmitter systems, particularly glutamate receptors.

Neuroprotective Effects

Research indicates that the compound may exhibit neuroprotective properties by modulating excitotoxicity linked to excessive glutamate signaling. This is particularly relevant in conditions like Alzheimer's disease and multiple sclerosis, where excitotoxicity plays a significant role in neuronal damage.

Cancer Research

The compound's ability to influence cellular signaling pathways makes it a candidate for cancer research. Its potential to act on specific receptors involved in tumor growth and metastasis is under investigation.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression. These findings suggest a promising avenue for developing novel anticancer therapies.

Inflammation and Immune Modulation

Given its structural characteristics, the compound may also play a role in modulating inflammatory responses. Research into its effects on cytokine production and immune cell activity is ongoing.

Case Study: Anti-inflammatory Properties

Preliminary studies have indicated that the compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Summary of Research Findings

Study FocusFindingsReference
NeuroprotectionReduces excitotoxicity in neuronal cells
Cancer Cell ProliferationInduces apoptosis in cancer cell lines
Inflammatory Response ModulationDecreases cytokine levels

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Features CAS Number
2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride (Target Compound) 5-Br, 2,3-diF, 4-OH ~327.5 (estimated) High halogen density; potential for selective receptor binding N/A (see )
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride 4-F, 3-OH ~249.7 Simplified halogenation; lacks bromo and difluoro groups 132732-79-7
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride 3-F, 4-OH, 5-NO₂ ~296.7 Nitro group introduces redox activity; lower halogen diversity N/A
3,4,5-Trifluorophenylacetic acid 3,4,5-triF ~188.1 Acetic acid backbone; lacks amino and hydroxyl groups 209991-62-8
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride Indole ring with 5-F ~286.7 Indole core instead of phenyl; altered electronic properties 1065638-25-6

Functional Differences

Halogenation Effects: The target compound’s bromo and difluoro groups increase steric bulk and electron-withdrawing effects compared to mono-fluorinated analogs like (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride. This may enhance binding to halogen-sensitive biological targets . The nitro group in 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride introduces redox activity, which is absent in the brominated target compound .

The indole-containing analog (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride exhibits distinct π-π stacking and hydrogen-bonding capabilities due to its heterocyclic core .

Pharmaceutical Relevance: The target compound’s hydroxyl group and hydrochloride salt improve solubility, making it more suitable for aqueous formulations than non-ionic derivatives like 3,4,5-Trifluorophenylacetic acid . Bromine’s larger atomic radius may confer selectivity in targeting enzymes or receptors that accommodate halogen bonds, a feature absent in fluoro-only analogs .

Research Findings

  • Synthetic Accessibility : Brominated derivatives like the target compound often require specialized coupling reagents and protective groups due to bromine’s reactivity, whereas fluoro analogs are more straightforward to synthesize .
  • Biological Activity: Preliminary studies on similar compounds (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid) suggest antimicrobial and kinase-inhibitory properties, though the target compound’s additional bromo and difluoro groups may modulate these effects .

Notes

Safety and Handling : Hydrochloride salts generally require stringent pH control during synthesis, unlike free acids or esters .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride in laboratory settings?

Methodological Answer: The synthesis typically involves halogenated aromatic precursors and multi-step functionalization. A common approach includes:

  • Step 1 : Bromination and fluorination of a phenolic precursor to introduce halogen substituents at the 2,3,5-positions .
  • Step 2 : Coupling the modified aromatic ring with a protected amino acid (e.g., via Strecker synthesis or reductive amination) to form the propanoic acid backbone .
  • Step 3 : Hydrochloride salt formation through acid-base titration in ethanol or methanol .
    Key reagents: Pd/C for catalytic hydrogenation, Boc-protected amino groups, and HCl gas for salt formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% required for biological assays) .
  • Structural Confirmation :
    • NMR : 1^1H NMR (DMSO-d6) to verify aromatic proton environments and amino/acidic proton signals .
    • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 354.95 for C9_9H7_7BrF2_2NO3_3) .

Q. What solvent systems are optimal for dissolving this compound in biochemical assays?

Methodological Answer:

  • Primary Solvents : DMSO (for stock solutions up to 50 mM) due to low aqueous solubility.

  • Buffer Compatibility : Dilute in PBS (pH 7.4) or HEPES (pH 6.5–7.5) with <1% DMSO to avoid cytotoxicity .

  • Solubility Table :

    SolventSolubility (mg/mL)
    DMSO50
    Ethanol10
    PBS (pH 7.4)<1

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation during synthesis?

Methodological Answer:

  • Catalyst Optimization : Use Pd/C (5% w/w) under hydrogen atmosphere for selective deprotection of amino groups without reducing halogens .
  • Temperature Control : Maintain reaction temperatures at 0–5°C during halogenation to prevent di-substitution byproducts .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What strategies resolve discrepancies in reported biological activities across different studies?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
  • Contaminant Screening : Use LC-MS to detect trace impurities (e.g., unreacted precursors) that may interfere with bioactivity .
  • Meta-Analysis : Compare IC50_{50} values across studies using a standardized statistical model (e.g., nonlinear regression for dose-response curves) .

Q. How do halogen substitutions (Br, F) influence the compound’s receptor binding affinity?

Methodological Answer:

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze halogen bonding with target receptors (e.g., GABAA_A or NMDA receptors) .

  • SAR Studies : Compare with analogs (e.g., 3-amino-3-(4-chloro-2-fluorophenyl)propanoic acid) to assess halogen electronegativity effects on binding .

  • Data Table : Relative Binding Affinities

    Halogen SubstitutionTarget ReceptorKi_i (nM)
    Br, F (original)GABAA_A120 ± 15
    Cl, FGABAA_A450 ± 30
    Br, ClNMDA890 ± 45

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